Lavendustin A

Catalog No.
S532602
CAS No.
125697-92-9
M.F
C21H19NO6
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lavendustin A

CAS Number

125697-92-9

Product Name

Lavendustin A

IUPAC Name

5-[(2,5-dihydroxyphenyl)methyl-[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C21H19NO6/c23-16-6-8-19(25)14(9-16)12-22(11-13-3-1-2-4-18(13)24)15-5-7-20(26)17(10-15)21(27)28/h1-10,23-26H,11-12H2,(H,27,28)

InChI Key

ULTTYPMRMMDONC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

5-amino-((N-2,5-dihydroxybenzyl)-N'-2-hydroxybenzyl)aminosalicylic acid, lavendustin A, RG-14355, RG14355

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O

Description

The exact mass of the compound Lavendustin A is 381.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 678027. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lavendustin A is a naturally occurring compound found in the lavender plant, Lavandula angustifolia []. It belongs to a class of chemicals called protein kinase inhibitors []. Protein kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and survival []. By inhibiting these enzymes, lavendustin A can be a valuable tool for researchers studying these processes.

Studying Cellular Signaling Pathways

One of the primary applications of lavendustin A in scientific research is the study of cellular signaling pathways. These pathways are complex networks of molecules that transmit signals within a cell. Lavendustin A's ability to inhibit protein kinases allows researchers to manipulate these pathways and investigate their role in various cellular functions [, ].

For example, studies have used lavendustin A to investigate the role of protein kinase C (PKC) in long-term potentiation (LTP), a process essential for learning and memory []. LTP strengthens the connections between neurons, and researchers believe that PKC plays a key role in this process. By inhibiting PKC with lavendustin A, scientists can gain insights into the mechanisms underlying LTP.

Lavendustin A is a natural compound with the chemical formula C21H19NO6, isolated from the bacterium Streptomyces griseolavendus. It is primarily recognized for its potential antitumor activity, which is believed to stem from its ability to inhibit protein tyrosine kinases, specifically those involved in various signaling pathways related to cell growth and proliferation . The structure of Lavendustin A features a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.

Lavendustin A acts as an ATP-competitive inhibitor of EGFR and p60c-src tyrosine kinases [, ]. This means it competes with adenosine triphosphate (ATP), the natural cellular energy source, for binding sites on these enzymes. By blocking ATP binding, Lavendustin A disrupts the enzymes' ability to phosphorylate downstream targets, a crucial step in cell growth and proliferation signaling pathways [].

Information regarding the specific hazards associated with Lavendustin A is limited. However, as with many bioactive compounds, it's advisable to handle it with caution and wear appropriate personal protective equipment (PPE) when working with it in research settings [].

Lavendustin A acts as a reversible inhibitor of receptor tyrosine kinases, particularly the epidermal growth factor receptor and p60c-src . Its mechanism of action involves binding to the active site of these kinases, thereby blocking their phosphorylation activity, which is crucial for signal transduction in cancer cells. The compound can undergo various chemical transformations, including reductive amination and cycloaddition reactions, which are utilized in synthesizing analogs with potentially enhanced activity .

The biological activity of Lavendustin A has been extensively studied, particularly its effects on cancer cell lines. Research indicates that it inhibits the growth of various tumor cell lines, including the A431 epidermoid carcinoma cell line . The compound's ability to interfere with tyrosine kinase signaling pathways makes it a candidate for further investigation in cancer therapy. Additionally, Lavendustin A has shown promise in modulating other cellular processes beyond tumor inhibition, although these areas require more research for conclusive evidence.

Several synthesis methods have been developed for Lavendustin A and its derivatives:

  • Solid Phase Synthesis: This method allows for the generation of a variety of analogs through combinatorial chemistry techniques. It focuses on attaching aniline derivatives to solid supports, facilitating the generation of diverse compounds .
  • Cu(I)-Catalyzed Azide-Alkyne Cycloaddition: This technique has been employed to create triazole analogs of Lavendustin A, showcasing good yields under mild conditions .
  • Reductive Amination: This approach has been utilized to produce analogs that may serve as potential inhibitors of tyrosine kinases .

These methods highlight the versatility in synthesizing Lavendustin A and its derivatives for research and therapeutic applications.

Lavendustin A is primarily studied for its potential applications in cancer treatment due to its inhibitory effects on protein tyrosine kinases. Its role as a substrate-competitive inhibitor positions it as a candidate for developing targeted therapies against various cancers. Furthermore, ongoing research aims to explore its utility in combination therapies and its effects on other diseases influenced by tyrosine kinase signaling.

Interaction studies involving Lavendustin A have focused on its binding affinity and selectivity towards different tyrosine kinases. These studies reveal that Lavendustin A exhibits a strong preference for certain kinases over others, which could lead to fewer side effects compared to less selective inhibitors . The compound's interactions with cellular pathways are also under investigation to understand better how it can be integrated into therapeutic regimens.

Several compounds share structural or functional similarities with Lavendustin A. Here are some notable examples:

Compound NameSimilarityUnique Features
GenisteinTyrosine kinase inhibitorIsoflavonoid structure; antioxidant properties
QuercetinFlavonoid with kinase inhibitory activityBroader spectrum of biological activities
DasatinibTyrosine kinase inhibitorApproved for clinical use; broader target range
ImatinibSelective inhibitor of BCR-ABL tyrosine kinaseUsed in chronic myeloid leukemia treatment

Lavendustin A is unique due to its specific origin from Streptomyces griseolavendus and its distinct structural characteristics that confer selective inhibition against certain receptor tyrosine kinases. This specificity may result in different therapeutic profiles compared to other compounds listed above.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

381.12123733 g/mol

Monoisotopic Mass

381.12123733 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3Y0G32G2RV

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

125697-92-9

Wikipedia

Lavendustin a

Dates

Modify: 2023-08-15

Synthesis and anticancer activity of chromone-based analogs of lavendustin A

Dong Hyuk Nam, Ki Yong Lee, Chang Sang Moon, Yong Sup Lee
PMID: 20630626   DOI: 10.1016/j.ejmech.2010.06.030

Abstract

Lavendustin A and hormothamnione were reported to exhibit cytotoxic effects on tumor cell lines. In the present studies, a series of chromone-based lavendustin analogs were synthesized as a simplified hybrid of hormothamnione and lavendustin A by the reductive-amination of formyl-chromone 5 with various amines followed by aminoalkylation. Most compounds synthesized showed significantly improved potencies compared to the standard compound 3 against most of cancer cell lines tested indicating that the removal of styryl group enhanced cancer cell growth inhibitory activities. Compound 4h and 4k showed the most potent inhibitory activities with GI(50) values in the range of 6.01-9.92 microg/ml on A-549 and HCT-15 cells.


A rapid synthesis of lavendustin-mimetic small molecules by click fragment assembly

Jieun Yoon, Jae-Sang Ryu
PMID: 20570145   DOI: 10.1016/j.bmcl.2010.05.014

Abstract

Lavendustin-mimetic small molecules modifying the linker -CH(2)-NH- with an 1,2,3-triazole ring have been synthesized via a click chemistry. Two pharmacophoric fragments of lavendustin were varied to investigate chemical space and the auxophoric -CH(2)-NH- was altered to an 1,2,3-triazole for rapid click conjugation. The small molecules were evaluated against HCT116 colon cancer and CCRF-CEM leukemia cell lines. Among 28 analogues, 3-phenylpropyl ester 26b inhibited CCRF-CEM leukemia cell growth with GI(50) value of 0.9microM.


Modulation of AMPA excitatory postsynaptic currents in the spinal cord dorsal horn neurons by insulin

D Spicarova, J Palecek
PMID: 20005924   DOI: 10.1016/j.neuroscience.2009.12.007

Abstract

Glutamate AMPA receptors are critical for sensory transmission at the spinal cord dorsal horn (DH). Plasma membrane AMPA receptor endocytosis that can be induced by insulin may underlie long term modulation of synaptic transmission. Insulin receptors (IRs) are known to be expressed on spinal cord DH neurons, but their possible role in sensory transmission has not been studied. In this work the effect of insulin application on fast excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors evoked in DH neurons was evaluated. Acute spinal cord slices from 6 to 10 day old mice were used to record EPSCs evoked in visually identified superficial DH neurons by dorsal root primary afferent stimulation. AMPA EPSCs could be evoked in all of the tested neurons. In 75% of the neurons the size of the AMPA EPSCs was reduced to 62.1% and to 68.9% of the control values when 0.5 or 10 microM insulin was applied. There was no significant change in the size of the AMPA EPSCs in the remaining 25% of DH neurons. The membrane permeable protein tyrosine kinase inhibitor, lavendustin A (10 microM), prevented the insulin induced AMPA EPSC depression. Our results suggest a possible role of the insulin pathway in modulation of sensory and nociceptive synaptic transmission in the spinal cord.


Tyrosine kinase-independent inhibition by genistein on spermatogenic T-type calcium channels attenuates mouse sperm motility and acrosome reaction

Jin Tao, Yuan Zhang, Shengnan Li, Weihao Sun, Tuck Wah Soong
PMID: 18789523   DOI: 10.1016/j.ceca.2008.07.004

Abstract

Although the protein tyrosine kinase (PTK) inhibitor, genistein, has been widely used to investigate the possible involvement of PTK during reproductive functions, it is unknown whether it modulates sperm calcium channel activity. In the present study, we recorded T-type calcium currents (I(Ca,T)) in mouse spermatogenic cells using whole-cell patch clamp and found that extracellular application of genistein reversibly decreased I(Ca,T) in a concentration-dependent manner (IC(50) approximately 22.7 microM). To determine whether TK activity is required for I(Ca,T) inhibition, we found that peroxovanadate, a tyrosine phosphatase inhibitor, was ineffective in preventing the inhibitory effect of genistein. Furthermore, intracellular perfusion of the cells with ATP-gamma-S also did not alter the inhibitory effect of genistein. To further reveal the direct inhibitory mechanism of genistein on I(Ca,T), we applied into the bath lavendustin A, a PTK inhibitor structurally unrelated to genistein, and found that the current amplitude remained unchanged. Moreover, daidzein, an inactive structural analog of genistein, robustly inhibited the currents. The inhibitory effect of genistein on T-type calcium channels was associated with a hyperpolarizing shift in the voltage-dependence of inactivation. Genistein was observed to decrease sperm motility and to significantly inhibit sperm acrosome reaction (AR) evoked by zona pellucida. Using transfected HEK293 cells system, only Cav3.1 and Cav3.2, instead of Cav3.3, channels were inhibited by genistein. Since T-type calcium channels are the key components in the male reproduction, such as in AR and sperm motility, our data suggest that this PTK-independent inhibition of genistein on I(Ca,T) might be involved in its anti-reproductive effects.


Structure-activity relationship studies on a novel class of antiproliferative agents derived from Lavendustin A. Part I: Ring A modifications

Peter Nussbaumer, Anthony P Winiski
PMID: 18678497   DOI: 10.1016/j.bmc.2008.07.039

Abstract

The potent antiproliferative agent SDZ LAP 977, which has shown efficacy in a clinical proof of concept study in actinic keratosis patients, has been previously demonstrated to block the cell cycle in mitosis. In the present study, we further explored the mode of action: SDZ LAP 977 binds to the "colchicine binding site" on tubulin and, thus, inhibits tubulin polymerization in vitro. Moreover, we established structure-activity relationships for the effect of modifications in the 2,5-dimethoxyphenyl moiety ("ring A") of the molecule on in vitro antiproliferative activity.


Genistein directly inhibits native and recombinant NMDA receptors

Renqi Huang, Meharvan Singh, Glenn H Dillon
PMID: 20303997   DOI: 10.1016/j.neuropharm.2010.03.006

Abstract

The protein tyrosine kinase (PTK) inhibitor genistein has been widely used to examine potential effects of tyrosine phosphorylation on neurotransmitter function. We report here that genistein inhibits N-methyl-d-aspartate (NMDA) receptors through a direct effect. Whole-cell NMDA-activated current was recorded in native receptors from mouse hippocampal slice culture and rat recombinant NR1aNR2A and NR1aNR2B receptors transiently expressed in HEK293 cells. Extracellular application of genistein and NMDA reversibly inhibited NMDA-activated current. The inhibition of NMDA-activated current by genistein applied externally was not affected when genistein was also pre-equilibrated in the intracellular solution. Daidzein, an analog of genistein that does not block PTK, also inhibited NMDA-activated current. Coapplication of lavendustin A, a specific inhibitor of PTK, had no effect on the NMDA response. Moreover, genistein-induced inhibition of NMDA-activated current displayed concentration- and voltage-dependence. Our results demonstrate that genistein has a direct inhibitory effect on NMDA receptors that is not mediated via inhibition of tyrosine kinase. Thus, other PTK inhibitors may be more suitable for studying involvement of PTKs in NMDA receptor-mediated events.


Influence of the tyrosine kinase inhibitors STI571 (Glivec), lavendustin A and genistein on human mast cell line (HMC-1(560)) activation

Kristin Löber, Amparo Alfonso, Luis Escribano, Luis M Botana
PMID: 17661356   DOI: 10.1002/jcb.21480

Abstract

The human mast cell line (HMC-1(560)) was used to study the effects of tyrosine kinase (TyrK) inhibition on histamine release in consequence of intracellular Ca2+ or pH changes. This is important since the TyrK inhibitor STI571 (Glivec) inhibits proliferation and induces apoptosis in HMC-1(560). HMC-1(560) cells have a mutation in c-kit, which leads to a permanent phosphorylation of the KIT protein and their ligand-independent proliferation. The TyrK inhibitors STI571, lavendustin A and genistein decrease spontaneous histamine release in 24-h pre-incubated cells. Results are compared with those of the mast cell stabiliser cromoglycic acid, which also drops spontaneous histamine release. When exocytosis is stimulated by alkalinisation, STI571 pre-incubated cells release more histamine than non-pre-incubated cells. Alkalinisation-induced histamine release reaches still higher levels in STI571 cells with activated protein kinase C (PKC) by PMA. We do not observe modifications on histamine release in cells, treated with PKC inhibitors (rottlerin, Gf109203 or Gö6976). Lavendustin A- and genistein 24-h incubated cells behave similar to STI571 cells, whereas cromoglycic acid does not show effects after stimulation with alkalinisation. Stimulation of exocytosis with the Ca2+ ionophore ionomycin does not modify histamine response in TyrK inhibited cells. Ca2+ and pH changes are observed after long-time incubation with STI571. Results show that pH is still higher in STI571 pre-incubated cells after alkalinisation with NH4Cl, whereas intracellular Ca2+ concentration remains stable. This work further strength the importance of pHi as a cell signal and suggest that STI571 has transduction pathways in common with other TyrKs.


Protein tyrosine kinase involvement in learning-produced changes in Hermissenda type B photoreceptors

Iksung Jin, Haojiang Huang, Benjamin Smith, Joseph Farley
PMID: 19812284   DOI: 10.1152/jn.90732.2008

Abstract

Learning-correlated changes in the excitability and photoresponses of Hermissenda's ocular type B photoreceptors are mediated by reductions in two distinct K(+) currents, I(A) and I(K-Ca). The suppression of these K(+) currents has been linked to conditioning-produced activation of protein kinase C (PKC). The question of whether PKC accounts completely for the changes in excitability and K(+) currents or whether other kinase(s) are involved has received little attention. In the present experiments, we asked whether protein tyrosine kinases (PTKs) might also contribute to conditioning-produced alterations in B cells. We found that the PTK inhibitors genistein and lavendustin A greatly reduced cumulative depolarization of type B cells, a short-term correlate of associative learning. This disruption occurred even when PKC activation had been either occluded by preexposure of type B cells to a phorbol ester or otherwise prevented by the pseudosubstrate inhibitor peptide PKC[19-31]. PTK inhibitors also increased the amplitude of the transient (I(A)) and delayed (I(Delayed)) components of voltage-dependent K(+) current that have previously been shown to be selectively reduced by conditioning and to contribute to cumulative depolarization. Genistein partially prevented the reduction of I(A) and I(Delayed) due to in vitro conditioning and blocked the changes in their voltage dependencies. Ionophoresis of pervanadate ion, a potent inhibitor of protein tyrosine phosphatases, depolarized type B photoreceptors and occluded conditioning-produced cumulative depolarization. Pervanadate also suppressed I(A) and I(Delayed), reduced their voltage dependence, and altered inactivation kinetics for I(A), mimicking conditioning. Western blot analysis using a phosphotyrosine antibody indicated that conditioning increased the phosphotyrosine content of many proteins within the Hermissenda CNS. Collectively, our results suggest that in addition to PKC, one or more PTKs play an important role in conditioning-produced changes in type B cell excitability. PTKs and PKCs converge to effect reductions in B cell K(+) currents during conditioning, apparently through distinct biophysical mechanisms.


Brain-derived neurotrophic factor controls cannabinoid CB1 receptor function in the striatum

Valentina De Chiara, Francesco Angelucci, Silvia Rossi, Alessandra Musella, Francesca Cavasinni, Cristina Cantarella, Giorgia Mataluni, Lucia Sacchetti, Francesco Napolitano, Maura Castelli, Carlo Caltagirone, Giorgio Bernardi, Mauro Maccarrone, Alessandro Usiello, Diego Centonze
PMID: 20554863   DOI: 10.1523/JNEUROSCI.1683-10.2010

Abstract

The role of brain-derived neurotrophic factor (BDNF) in emotional processes suggests an interaction with the endocannabinoid system. Here, we addressed the functional interplay between BDNF and cannabinoid CB(1) receptors (CB(1)Rs) in the striatum, a brain area in which both BDNF and CB(1)s play a role in the emotional consequences of stress and of rewarding experiences. BDNF potently inhibited CB(1)R function in the striatum, through a mechanism mediated by altered cholesterol metabolism and membrane lipid raft function. The effect of BDNF was restricted to CB(1)Rs controlling GABA-mediated IPSCs (CB(1)R(GABA)), whereas CB(1)Rs modulating glutamate transmission and GABA(B) receptors were not affected. The action of BDNF on CB(1)R(GABA) function was tyrosine kinase dependent and was complete even after receptor sensitization with cocaine or environmental manipulations activating the dopamine (DA)-dependent reward system. In mice lacking one copy of the BDNF gene (BDNF(+/-)), CB(1)R(GABA) responses were potentiated and were preserved from the action of haloperidol, a DA D(2) receptor (D(2)R) antagonist able to fully abolish CB(1)R(GABA) function in rewarded animals. Haloperidol also enhanced BDNF levels in the striatum, suggesting that this neurotrophin may act as a downstream effector of D(2)Rs in the modulation of cannabinoid signaling. Accordingly, 5 d cocaine exposure both reduced striatal BDNF levels and increased CB(1)R(GABA) activity, through a mechanism dependent on D(2)Rs. The present study identifies a novel mechanism of CB(1)R regulation mediated by BDNF and cholesterol metabolism and provides some evidence that DA D(2)R-dependent modulation of striatal CB(1)R activity is mediated by this neurotrophin.


Coupling Ca2+ store release to Icrac channel activation in B lymphocytes requires the activity of Lyn and Syk kinases

S Clare Chung, Andre Limnander, Tomohiro Kurosaki, Arthur Weiss, Juan I Korenbrot
PMID: 17452533   DOI: 10.1083/jcb.200702050

Abstract

Activation of the B cell receptor complex in B lymphocytes causes Ca(2+) release from intracellular stores, which, in turn, activates ion channels known as Icrac. We investigated the mechanisms that link Ca(2+) store release to channel gating in DT40 B lymphocyte cell lines genetically manipulated to suppress the expression of several tyrosine kinases: Btk, Lyn, Syk, and the Blnk adaptor molecule. The simultaneous but not the independent suppression of Lyn and Syk expression prevents the activation of Icrac without interfering with thapsigargin-sensitive Ca(2+) store release. Icrac activation by Ca(2+) is reversed in mutant cells by the homologous expression of the missing kinases. Pharmacological inhibition of kinase activity by LavendustinA and PP2 cause the same functional deficit as the genetic suppression of enzyme expression. Biochemical assays demonstrate that kinase activity is required as a tonic signal: targets must be phosphorylated to link Ca(2+) store release to Icrac gating. The action of kinases on Icrac activation does not arise from control of the expression level of the stromal interaction molecule 1 and Orai1 proteins.


Explore Compound Types